

Technical Guide: 5-FAM Hydrazide (5-Isomer) Properties & Labeling Protocols

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Compound of Interest

Compound Name: *FAM hydrazide, 5-isomer*

CAS No.: *2183440-64-2*

Cat. No.: *B607413*

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Executive Summary

FAM hydrazide, 5-isomer (CAS 2183440-64-2) is a high-performance fluorescent labeling reagent designed for the selective targeting of carbonyl groups (aldehydes and ketones). Unlike amine-reactive succinimidyl esters (NHS-esters) that target ubiquitous lysine residues, hydrazide chemistry allows for site-specific conjugation to oxidized glycoproteins, carbohydrates, and nucleic acids containing rare bases like 5-formylcytosine.

This guide provides a rigorous technical analysis of the 5-isomer variant, emphasizing its utility in ensuring batch-to-batch reproducibility in assay development—a critical advantage over mixed isomer preparations.

Part 1: Technical Specifications & Properties

The following data characterizes the pure 5-isomer form. Researchers should note that the presence of chloride in the molecular formula indicates this reagent is typically supplied as a hydrochloride salt to enhance stability and water solubility during reconstitution.

Table 1: Physicochemical Properties

Property	Specification
Chemical Name	5-Carboxyfluorescein hydrazide (5-FAM hydrazide)
CAS Number	2183440-64-2
Isomer Purity	Single isomer (5-isomer)
Molecular Formula	C ₂₁ H ₁₅ ClN ₂ O ₆ (HCl salt form)
Molecular Weight	~426.81 Da
Appearance	Yellow to Orange solid
Solubility	DMSO, DMF (Stock); Aqueous buffers (pH > 6. [1] [2] [3] [4] [5])
Excitation Max ()	492–494 nm
Emission Max ()	517–520 nm
Extinction Coefficient ()	~75,000 – 80,000 M ⁻¹ cm ⁻¹ at pH 9.0
Quantum Yield ()	0.90 (High brightness)

Spectral Characteristics

5-FAM is pH-sensitive.[\[2\]](#)[\[3\]](#) Its fluorescence is significantly quenched below pH 6.0 due to the protonation of the phenolic group on the xanthene ring.

- Optimal Assay pH: 7.0 – 9.0
- Storage of Stock: Anhydrous DMSO at -20°C (protect from light).

Part 2: Mechanistic Principles

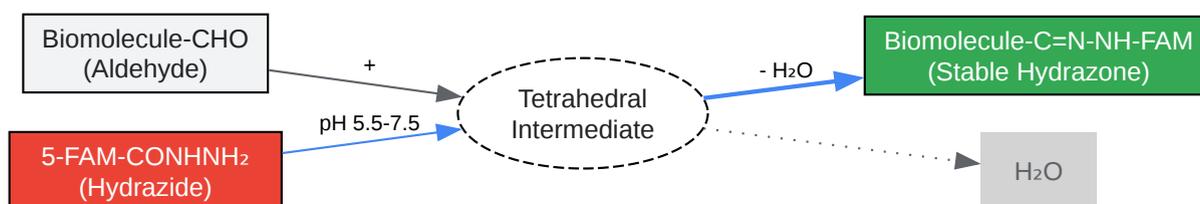
Carbonyl-Selective Ligation

The primary utility of CAS 2183440-64-2 lies in the hydrazide-aldehyde condensation. While amines form unstable Schiff bases with aldehydes that require immediate reduction, hydrazides form hydrazones, which are thermodynamically more stable.

- **Selectivity:** Hydrazides react with aldehydes/ketones at slightly acidic to neutral pH (5.5–7.5), a condition where amines are protonated and unreactive.
- **Stability:** The resulting hydrazone linkage is stable enough for most biological assays without reduction, though reduction with sodium cyanoborohydride () can generate an irreversible hydrazine bond.

Diagram 1: Reaction Mechanism

The following diagram illustrates the condensation of 5-FAM Hydrazide with a generic aldehyde-functionalized biomolecule.



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Caption: Nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon forms a stable hydrazone conjugate.[1]

Part 3: Experimental Protocol (Glycoprotein Labeling)

This protocol describes the labeling of sialic acid residues on glycoproteins (e.g., antibodies). Sialic acids are first oxidized to generate aldehydes, which are then targeted by 5-FAM

hydrazide.

Reagents Required[6][7]

- 5-FAM Hydrazide (CAS 2183440-64-2): 10 mg/mL in dry DMSO.
- Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5.[5]
- Sodium Periodate (): 10 mM solution (Freshly prepared).
- Purification: Sephadex G-25 spin columns or dialysis cassettes (10k MWCO).

Step-by-Step Methodology

Phase 1: Periodate Oxidation

- Preparation: Dissolve the glycoprotein at 2–5 mg/mL in Oxidation Buffer. Avoid amine-containing buffers (Tris, Glycine) as they may interfere if downstream reduction is performed.
- Oxidation: Add cold stock to a final concentration of 1 mM.
 - Note: 1 mM at 0°C selectively oxidizes sialic acids. Higher concentrations (>10 mM) or room temperature may oxidize other sugars.
- Incubation: Incubate on ice for 30 minutes in the dark.
- Quenching (Optional): Add glycerol (1% v/v) to consume excess periodate if immediate desalting is not possible.
- Desalting: Rapidly remove periodate using a spin column equilibrated in Oxidation Buffer.

Phase 2: Conjugation

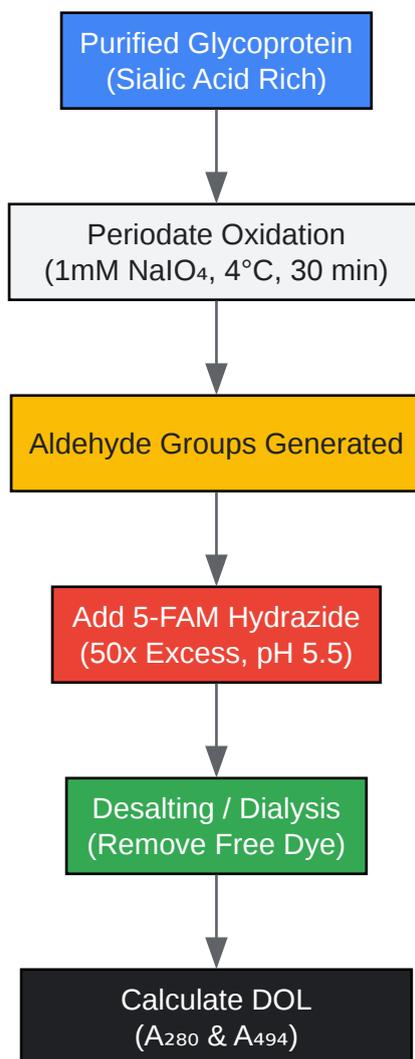
- Reaction: Add 5-FAM hydrazide stock to the oxidized protein.
 - Ratio: Use a 50-fold molar excess of dye over protein.

- Incubation: React for 2–4 hours at Room Temperature (RT) or overnight at 4°C.
 - Critical: Keep the reaction pH between 5.5 and 7.0.
- Mixing: Ensure gentle, continuous agitation.

Phase 3: Purification & Validation

- Cleanup: Remove excess free dye using size-exclusion chromatography (Sephadex G-25) or extensive dialysis against PBS (pH 7.4).
 - Visual Check: The protein band should be yellow/orange; the free dye band will be retained in the column.
- Storage: Store labeled protein at 4°C (short term) or -20°C (long term) with 0.1% BSA or glycerol.

Diagram 2: Glycoprotein Labeling Workflow



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Caption: Step-by-step workflow for converting vicinal diols to aldehydes and labeling with 5-FAM hydrazide.

Part 4: Quality Control & Calculations

To validate the success of the conjugation, calculate the Degree of Labeling (DOL). This metric represents the average number of dye molecules attached to each protein molecule.

Where:

- = Absorbance of the conjugate at 494 nm.

- = 75,000

.

- = Molar concentration of the protein.

Correction Factor: Since fluorescein absorbs slightly at 280 nm, the protein absorbance () must be corrected:

(Note: 0.30 is the approximate correction factor for FAM).

References

- [Antibodies.com.FAM hydrazide, 5-isomer \(A270214\) Datasheet](#). Retrieved from [[Link](#)]

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Sources

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